1-Bromobenzene-13C6

Description

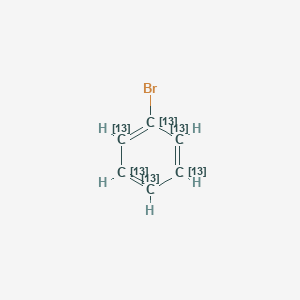

Structure

3D Structure

Properties

IUPAC Name |

bromo(1,2,3,4,5,6-13C6)cyclohexatriene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARVLSVVCXYDNA-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60461537 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112630-77-0 | |

| Record name | Bromobenzene-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60461537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-13C6, bromo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1-Bromobenzene-¹³C₆: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis route for 1-Bromobenzene-¹³C₆, a crucial isotopically labeled compound in drug development and metabolic research. The guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and key quantitative data.

Introduction

1-Bromobenzene-¹³C₆ is a stable isotope-labeled analog of bromobenzene (B47551). The incorporation of six ¹³C atoms into the benzene (B151609) ring provides a distinct mass shift, making it an invaluable tool for quantitative analysis in pharmacokinetic and drug metabolism studies using mass spectrometry. Its use as a building block allows for the introduction of a ¹³C₆-labeled phenyl group into more complex molecules, enabling precise tracking and quantification of metabolic fate.[1][2] This guide focuses on the most direct and widely applicable method for its synthesis: the electrophilic bromination of Benzene-¹³C₆.

Primary Synthesis Route: Electrophilic Bromination

The most common and efficient method for synthesizing 1-Bromobenzene-¹³C₆ is through the direct electrophilic aromatic substitution of Benzene-¹³C₆ with molecular bromine (Br₂), catalyzed by a Lewis acid, typically iron(III) bromide (FeBr₃) or iron filings which are converted in situ to FeBr₃.[3][4][5][6] This method is advantageous due to its straightforward procedure and relatively high yields.

The overall reaction is as follows:

¹³C₆H₆ + Br₂ --(FeBr₃)--> ¹³C₆H₅Br + HBr

A potential alternative for the synthesis of aryl bromides is the Sandmeyer reaction.[1][7][8][9][10] This method involves the diazotization of an aniline (B41778) derivative followed by treatment with a copper(I) bromide salt. For the synthesis of 1-Bromobenzene-¹³C₆, this would necessitate starting from Aniline-¹³C₆. While a robust method, it involves more synthetic steps compared to direct bromination.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and the key steps in the experimental workflow.

Caption: Synthesis pathway for 1-Bromobenzene-¹³C₆.

Caption: Experimental workflow for the synthesis.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of bromobenzene. The data is based on analogous non-labeled and deuterated syntheses, and represents expected values for the ¹³C₆-labeled synthesis.

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [11][12] |

| Boiling Point | 155-157 °C | [3][11][13] |

| Purity (post-distillation) | >98% | [14] |

| Molecular Weight | 163.00 g/mol | [2] |

| ¹³C Isotopic Enrichment | ≥99% | [12] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 1-Bromobenzene-¹³C₆, adapted from established procedures for the synthesis of bromobenzene and its deuterated analogs.[3][11][15]

Materials and Reagents

-

Benzene-¹³C₆

-

Bromine (Br₂)

-

Iron filings or steel wool

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Equipment

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

-

Ice bath

Synthesis Procedure

-

Reaction Setup: In a clean, dry three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add Benzene-¹³C₆ and a catalytic amount of iron filings or steel wool.

-

Addition of Bromine: From the dropping funnel, slowly add molecular bromine to the reaction mixture with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. An ice bath can be used to moderate the reaction if necessary.[2] Hydrogen bromide (HBr) gas will be evolved and should be directed to a suitable trap (e.g., a beaker of water with an inverted funnel).

-

Reaction Completion: After the addition of bromine is complete, heat the reaction mixture to a gentle reflux (around 60-70 °C) for approximately 30-45 minutes, or until the brown vapor of unreacted bromine is no longer visible.[3][11]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel containing deionized water to quench the reaction.

-

Wash the organic layer successively with deionized water, 10% sodium hydroxide solution to remove unreacted bromine and HBr, and finally with a brine solution.[11]

-

Separate the lower organic layer containing the crude 1-Bromobenzene-¹³C₆.

-

-

Purification:

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the structure and isotopic labeling pattern.

-

Gas Chromatography (GC): To determine the purity of the final product.

Safety Considerations

-

Benzene is a known carcinogen and should be handled in a well-ventilated fume hood.

-

Bromine is highly corrosive and toxic. It should be handled with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.

-

The reaction evolves hydrogen bromide gas, which is corrosive and toxic. Ensure proper trapping of the off-gas.

-

The reaction is exothermic and should be carefully controlled.

This guide provides a comprehensive framework for the synthesis of 1-Bromobenzene-¹³C₆. Researchers should always adhere to standard laboratory safety procedures and consult relevant safety data sheets (SDS) for all chemicals used.

References

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. youtube.com [youtube.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. A Novel Synthesis of Bromobenzenes Using Molecular Bromine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bromobenzene synthesis - chemicalbook [chemicalbook.com]

- 14. Bromobenzene synthesis production process - Eureka | Patsnap [eureka.patsnap.com]

- 15. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Bromobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-Bromobenzene-¹³C₆, an isotopically labeled compound crucial for a range of applications in research and development, including its use as a synthetic intermediate and in materials science.

Core Physicochemical Properties

1-Bromobenzene-¹³C₆ is a liquid at room temperature, distinguished by the incorporation of six carbon-13 isotopes in its benzene (B151609) ring. This isotopic labeling provides a distinct mass shift, making it an invaluable tool in tracer studies and for the synthesis of other ¹³C-labeled compounds. Its fundamental physicochemical properties are summarized below.

| Property | Value |

| Molecular Formula | [¹³C]₆H₅Br |

| Molecular Weight | 162.96 g/mol |

| CAS Number | 112630-77-0 |

| Appearance | Liquid |

| Melting Point | -31 °C (lit.) |

| Boiling Point | 156 °C (lit.) |

| Density | 1.547 g/mL at 25 °C |

| Refractive Index | n20/D 1.559 (lit.) |

| Solubility | Soluble in DMF, DMSO, and Ethanol. Insoluble in water. |

| Flash Point | 51 °C (closed cup) |

| Isotopic Purity | ≥99 atom % ¹³C |

Spectroscopic Data

The isotopic labeling of 1-Bromobenzene-¹³C₆ is readily confirmed by mass spectrometry and ¹³C NMR spectroscopy.

-

Mass Spectrometry: The mass spectrum of 1-Bromobenzene-¹³C₆ will exhibit a molecular ion peak (M+) that is 6 mass units higher than that of unlabeled bromobenzene. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the mass spectrum will show a characteristic M and M+2 pattern.[1]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is significantly altered by the isotopic enrichment. All carbon signals will be observed, and their coupling patterns can provide detailed structural information. Due to the high ¹³C enrichment, ¹³C-¹³C coupling will be prominent. The chemical shifts are not expected to differ significantly from unlabeled bromobenzene.[2][3][4]

Experimental Protocols

The following are generalized protocols for the synthesis of 1-Bromobenzene-¹³C₆ and the determination of its key physicochemical properties. These are based on established methods for unlabeled aryl halides and can be adapted for the isotopically labeled compound.[5]

Synthesis of 1-Bromobenzene-¹³C₆ (Adapted from Direct Bromination of Benzene)

This protocol describes the electrophilic aromatic substitution of Benzene-¹³C₆.

Materials:

-

Benzene-¹³C₆

-

Liquid bromine

-

Iron filings (catalyst)

-

10% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

Distillation apparatus

-

Separatory funnel

-

Three-necked flask with reflux condenser and dropping funnel

Procedure:

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, place Benzene-¹³C₆ and a small amount of iron filings.

-

Slowly add liquid bromine from the dropping funnel to the flask. The reaction is exothermic and will produce hydrogen bromide gas, which should be vented safely.

-

After the addition of bromine is complete, gently heat the mixture to approximately 60°C for about 45 minutes, or until the brown color of the bromine disappears.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and a 10% sodium hydroxide solution to remove unreacted bromine and hydrogen bromide.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Purify the crude 1-Bromobenzene-¹³C₆ by fractional distillation, collecting the fraction at approximately 156°C.[6]

Determination of Boiling Point (Micro Method)

Apparatus:

-

Thiele tube or other heating bath

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

Procedure:

-

Place a small amount of 1-Bromobenzene-¹³C₆ into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the liquid.

-

Attach the test tube to a thermometer and immerse it in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[7][8]

Determination of Density

Apparatus:

-

Pycnometer (density bottle) or a graduated cylinder and an analytical balance.

Procedure (using a graduated cylinder):

-

Weigh a clean, dry graduated cylinder on an analytical balance.

-

Add a known volume of 1-Bromobenzene-¹³C₆ to the graduated cylinder.

-

Reweigh the graduated cylinder containing the liquid.

-

Calculate the density by dividing the mass of the liquid (final mass - initial mass) by the volume. For higher accuracy, a pycnometer should be used.[1][9][10][11][12]

¹³C NMR Sample Preparation

Materials:

-

1-Bromobenzene-¹³C₆

-

Deuterated solvent (e.g., CDCl₃)

-

NMR tube

Procedure:

-

Dissolve an appropriate amount of 1-Bromobenzene-¹³C₆ in a deuterated solvent. For ¹³C NMR, a higher concentration is generally preferred to obtain a good signal-to-noise ratio in a reasonable time.[13][14][15][16]

-

Transfer the solution to a clean NMR tube to the appropriate height (typically 4-5 cm).

-

Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Applications in Synthesis

1-Bromobenzene-¹³C₆ is a key building block for introducing a ¹³C-labeled phenyl group into more complex molecules. This is particularly valuable in pharmaceutical research for metabolism studies and in materials science for mechanistic investigations. Two common applications are in palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling Workflow

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. In this case, 1-Bromobenzene-¹³C₆ serves as the organohalide. This reaction is widely used for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[17][18][19][20]

Sonogashira Coupling Workflow

The Sonogashira coupling reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. 1-Bromobenzene-¹³C₆ can be used to synthesize ¹³C-labeled aryl alkynes, which are important intermediates in organic synthesis and components of functional materials.[21][22]

Relationship of Physicochemical Properties

The physicochemical properties of 1-Bromobenzene-¹³C₆ are interconnected and dictate its behavior and applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. Bromination of Benzene Synthesis and Purification of Bromobenzene - 583 Words | Bartleby [bartleby.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westlab.com [westlab.com]

- 6. scribd.com [scribd.com]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 11. wjec.co.uk [wjec.co.uk]

- 12. chm.uri.edu [chm.uri.edu]

- 13. NMR Sample Preparation [nmr.chem.umn.edu]

- 14. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 17. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Yoneda Labs [yonedalabs.com]

- 21. researchgate.net [researchgate.net]

- 22. Sonogashira Coupling [organic-chemistry.org]

Navigating Isotopic Landscapes: A Technical Guide to 1-Bromobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Bromobenzene-¹³C₆, a stable isotope-labeled compound crucial for a range of applications, from mechanistic studies in drug metabolism to the precise quantification of analytes in complex matrices. This document details the isotopic purity and enrichment of 1-Bromobenzene-¹³C₆, provides extensive experimental protocols for its synthesis and analysis, and illustrates its utility in modern research and development.

Core Concepts: Isotopic Purity and Enrichment

The utility of 1-Bromobenzene-¹³C₆ is fundamentally linked to its isotopic purity and the degree of ¹³C enrichment. Isotopic purity refers to the percentage of the compound that is the desired ¹³C₆ isotopologue, while enrichment specifies the percentage of carbon atoms that are ¹³C. High isotopic purity is critical for minimizing interference from unlabeled or partially labeled species, ensuring the accuracy of tracer studies and the reliability of internal standards.

Quantitative data from various commercial suppliers indicates a high level of quality and consistency for 1-Bromobenzene-¹³C₆. The following tables summarize the typical specifications for this compound.

Table 1: Typical Isotopic and Chemical Purity of 1-Bromobenzene-¹³C₆

| Parameter | Specification | Source(s) |

| Isotopic Purity | ≥ 99 atom % ¹³C | [1][2] |

| Chemical Purity | ≥ 98% | [3][4] |

Table 2: Physical and Chemical Properties of 1-Bromobenzene-¹³C₆

| Property | Value |

| Molecular Formula | [¹³C]₆H₅Br |

| Molecular Weight | ~163.0 g/mol |

| CAS Number | 112630-77-0 |

| Appearance | Colorless liquid |

| Boiling Point | 156 °C (lit.) |

| Melting Point | -31 °C (lit.) |

| Density | 1.547 g/mL at 25 °C |

Experimental Protocols

Detailed methodologies are essential for the effective synthesis, analysis, and application of 1-Bromobenzene-¹³C₆. The following sections provide comprehensive protocols for key experimental procedures.

Synthesis of 1-Bromobenzene-¹³C₆

The synthesis of 1-Bromobenzene-¹³C₆ is typically achieved through the direct bromination of Benzene-¹³C₆ using a suitable catalyst. The following protocol is adapted from established methods for the synthesis of unlabeled and deuterated bromobenzene (B47551).[5][6]

Materials:

-

Benzene-¹³C₆

-

Liquid Bromine (Br₂)

-

Iron filings (Fe) or Pyridine (halogen carrier)

-

Anhydrous diethyl ether (or other suitable solvent)

-

5% Sodium hydroxide (B78521) (NaOH) solution

-

Distilled water

-

Anhydrous calcium chloride (CaCl₂)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Set up the three-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

To the flask, add Benzene-¹³C₆ and a catalytic amount of iron filings or a few drops of pyridine.[7]

-

Place the flask in an ice bath on the magnetic stirrer to control the initial exothermic reaction.

-

Slowly add liquid bromine from the dropping funnel to the stirred solution of Benzene-¹³C₆. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.[7]

-

After the addition is complete, remove the ice bath and gently heat the reaction mixture to 60-70°C for approximately 45-60 minutes, or until the brown vapor of bromine is no longer visible.[5][7]

-

Cool the reaction mixture to room temperature.

-

Carefully transfer the mixture to a separatory funnel and wash sequentially with distilled water and 5% sodium hydroxide solution to remove unreacted bromine and hydrobromic acid.[7]

-

Separate the organic layer and wash it again with distilled water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter to remove the drying agent.

-

Purify the crude 1-Bromobenzene-¹³C₆ by simple distillation, collecting the fraction boiling at approximately 155-157°C.[5][8]

-

The final product should be a colorless liquid.

Determination of Isotopic Enrichment by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for determining the isotopic enrichment of 1-Bromobenzene-¹³C₆.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized 1-Bromobenzene-¹³C₆ in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

The gas chromatograph will separate the 1-Bromobenzene-¹³C₆ from any impurities.

-

The mass spectrometer, typically operated in electron ionization (EI) mode, will detect the parent molecular ion (M⁺).

-

-

Data Analysis:

-

Acquire the mass spectrum of the eluting 1-Bromobenzene-¹³C₆ peak.

-

The mass spectrum of unlabeled bromobenzene shows two major peaks for the molecular ion due to the natural isotopes of bromine: m/z 156 (for ⁷⁹Br) and m/z 158 (for ⁸¹Br) in an approximate 1:1 ratio.

-

For 1-Bromobenzene-¹³C₆, the molecular ion peaks will be shifted by +6 mass units. Therefore, the expected molecular ions will be at m/z 162 ([¹³C₆]H₅⁷⁹Br) and m/z 164 ([¹³C₆]H₅⁸¹Br).

-

Isotopic enrichment is calculated by comparing the integrated peak areas of the labeled (m/z 162 and 164) and unlabeled (m/z 156 and 158) species. The relative abundance of these ions directly reflects the isotopic purity.

-

Determination of Isotopic Purity by NMR Spectroscopy

¹³C Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the isotopic labeling pattern and assess purity.

Instrumentation:

-

High-resolution NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a small amount of the 1-Bromobenzene-¹³C₆ in a deuterated solvent (e.g., CDCl₃).

-

NMR Analysis:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the symmetry of the bromobenzene molecule, the unlabeled compound shows four distinct signals in the ¹³C NMR spectrum.

-

For 1-Bromobenzene-¹³C₆, the spectrum will be dominated by large signals corresponding to the ¹³C-enriched carbons. The presence of any small peaks at the chemical shifts corresponding to natural abundance ¹³C would indicate the presence of unlabeled bromobenzene.

-

Quantitative ¹³C NMR can be used to determine the isotopic enrichment by comparing the integrals of the signals from the labeled compound to those of a known internal standard.[9]

-

Applications in Drug Development and Research

1-Bromobenzene-¹³C₆ is a versatile tool in the field of drug development and metabolic research. Its primary applications include its use as an internal standard for quantitative analysis and as a tracer for metabolic pathway studies.

Use as an Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis.[10] 1-Bromobenzene-¹³C₆ can be used as an internal standard for the quantification of bromobenzene or structurally related compounds in biological matrices.

Experimental Workflow for Quantitative Analysis:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, urine), add a known amount of 1-Bromobenzene-¹³C₆ (internal standard).

-

Perform a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard.

-

Evaporate the solvent and reconstitute the residue in a suitable solvent for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

The liquid chromatograph separates the analyte and internal standard from other matrix components.

-

The tandem mass spectrometer is set up to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard (Multiple Reaction Monitoring - MRM).

-

-

Quantification:

-

The concentration of the analyte in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

-

The following diagram illustrates the general workflow for a quantitative bioanalytical method using a stable isotope-labeled internal standard.

Caption: General workflow for quantitative analysis using an internal standard.

Use as a Tracer in Metabolic Pathway Analysis

¹³C-labeled compounds are extensively used to trace the flow of carbon atoms through metabolic pathways (metabolic flux analysis).[11][12][13] While 1-Bromobenzene-¹³C₆ is not a primary metabolite, it can be used to synthesize more complex ¹³C-labeled molecules. For instance, through a Grignard reaction, the ¹³C₆-phenyl group can be incorporated into a larger molecule, which can then be used as a tracer to study its metabolic fate.[1][3][14]

Logical Flow for a Metabolic Tracer Study: The diagram below outlines the logical steps involved in using a ¹³C-labeled precursor, synthesized from 1-Bromobenzene-¹³C₆, in a metabolic tracer experiment.

Caption: Logical flow of a metabolic tracer study.

Conclusion

1-Bromobenzene-¹³C₆ is a high-purity, stable isotope-labeled compound that serves as an invaluable tool for researchers, scientists, and drug development professionals. Its well-defined isotopic enrichment allows for its confident use as an internal standard in quantitative bioanalytical methods, ensuring accuracy and precision. Furthermore, it is a key starting material for the synthesis of more complex ¹³C-labeled molecules used as tracers to elucidate metabolic pathways. The detailed protocols and workflows provided in this guide offer a solid foundation for the effective application of 1-Bromobenzene-¹³C₆ in a variety of research settings.

References

- 1. d.web.umkc.edu [d.web.umkc.edu]

- 2. benchchem.com [benchchem.com]

- 3. mason.gmu.edu [mason.gmu.edu]

- 4. brainly.com [brainly.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. rsc.org [rsc.org]

- 7. youtube.com [youtube.com]

- 8. Bromobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. Practical Guidelines for 13C-Based NMR Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-nb.info [d-nb.info]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the NMR Spectrum Interpretation of 1-Bromobenzene-¹³C₆

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 1-Bromobenzene-¹³C₆, a uniformly isotope-labeled compound. The complete incorporation of ¹³C atoms across the benzene (B151609) ring dramatically alters the NMR spectra compared to its natural abundance analogue, offering a wealth of structural information through complex spin-spin coupling patterns. This document outlines the expected ¹³C and ¹H NMR spectra, provides detailed experimental protocols for data acquisition, and visualizes the intricate coupling networks and experimental workflows.

Introduction

1-Bromobenzene-¹³C₆ is an isotopically labeled form of bromobenzene (B47551) where all six carbon atoms in the aromatic ring are the ¹³C isotope. In standard ¹³C NMR spectroscopy, the low natural abundance of ¹³C (approximately 1.1%) means that the observation of ¹³C-¹³C coupling is highly improbable. However, in a fully labeled compound like 1-Bromobenzene-¹³C₆, these couplings become dominant features of the spectrum, providing invaluable insights into the carbon skeleton's connectivity. Similarly, the ¹H NMR spectrum is significantly impacted, with proton signals being split by both the directly attached ¹³C nucleus and by neighboring ¹³C nuclei through long-range couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1-Bromobenzene-¹³C₆ is predicted to show four distinct multiplets, corresponding to the four chemically non-equivalent carbon atoms (C1, C2/C6, C3/C5, and C4). The chemical shifts will be similar to those of unlabeled bromobenzene, but each signal will be a complex multiplet due to ¹³C-¹³C spin-spin coupling.

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for 1-Bromobenzene-¹³C₆

| Carbon Atom | Predicted Chemical Shift (δ) ppm | Major ¹³C-¹³C Coupling Constants (J) Hz |

| C1 (ipso) | ~122.5 | ¹J(C1-C2): ~56 Hz, ²J(C1-C3): ~2.5 Hz, ³J(C1-C4): ~10 Hz |

| C2, C6 (ortho) | ~131.9 | ¹J(C2-C1): ~56 Hz, ¹J(C2-C3): ~56 Hz, ²J(C2-C4): ~2.5 Hz, ³J(C2-C5): ~10 Hz |

| C3, C5 (meta) | ~130.2 | ¹J(C3-C2): ~56 Hz, ¹J(C3-C4): ~56 Hz, ²J(C3-C1): ~2.5 Hz, ³J(C3-C6): ~10 Hz |

| C4 (para) | ~127.3 | ¹J(C4-C3): ~56 Hz, ²J(C4-C2): ~2.5 Hz, ³J(C4-C1): ~10 Hz |

Note: Chemical shifts are based on data for unlabeled bromobenzene and may vary slightly depending on the solvent and concentration. Coupling constants are based on typical values for benzene.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 1-Bromobenzene-¹³C₆ will exhibit three distinct multiplets for the ortho, meta, and para protons. Due to the 100% ¹³C labeling, each proton signal will be split by the directly attached ¹³C nucleus (¹JCH) and will also show smaller couplings to other carbons in the ring (ⁿJCH). This results in highly complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants for 1-Bromobenzene-¹³C₆

| Proton(s) | Predicted Chemical Shift (δ) ppm | Major ¹H-¹³C Coupling Constants (J) Hz |

| H2, H6 (ortho) | ~7.59 | ¹J(C2-H2): ~160 Hz, ²J(C1-H2): 1-3 Hz, ²J(C3-H2): 1-3 Hz, ³J(C4-H2): 5-7 Hz |

| H3, H5 (meta) | ~7.32 | ¹J(C3-H3): ~160 Hz, ²J(C2-H3): 1-3 Hz, ²J(C4-H3): 1-3 Hz, ³J(C1-H3): 5-7 Hz |

| H4 (para) | ~7.27 | ¹J(C4-H4): ~160 Hz, ²J(C3-H4): 1-3 Hz, ³J(C2-H4): 5-7 Hz |

Note: Chemical shifts are based on data for unlabeled bromobenzene. The multiplicities will be complex due to multiple ¹H-¹³C and ¹H-¹H couplings.

Visualization of Molecular Interactions and Experimental Workflow

The following diagrams, generated using the Graphviz DOT language, illustrate the key relationships and processes involved in the NMR analysis of 1-Bromobenzene-¹³C₆.

Caption: Spin-spin coupling network in 1-Bromobenzene-¹³C₆.

Caption: Workflow for NMR spectrum interpretation.

Experimental Protocols

Standard ¹³C NMR of a Labeled Compound

This protocol outlines the basic steps for acquiring a standard proton-decoupled ¹³C NMR spectrum of a labeled compound.[1]

Methodology:

-

Sample Preparation: Dissolve an appropriate amount of 1-Bromobenzene-¹³C₆ in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration that provides a good signal-to-noise ratio.[1]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

Acquisition Parameters:

-

Use a standard pulse sequence for proton-decoupled ¹³C NMR (e.g., zgpg30 on Bruker instruments).[1]

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the level of ¹³C enrichment.[1]

-

Employ a relaxation delay (d1) appropriate for the T₁ values of the carbons in the molecule (a default of 1-2 seconds is common for qualitative spectra).[1]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).[1]

-

Perform baseline correction.

-

Quantitative ¹³C NMR Protocol

This protocol is designed for obtaining quantitative data from a ¹³C-labeled compound.

Methodology:

-

Sample Preparation: Prepare the sample as described in the standard protocol. For shortening relaxation times, a paramagnetic relaxation agent like Cr(acac)₃ can be added to the sample.

-

Instrument Setup: Follow the same instrument setup procedure as for a standard ¹³C NMR experiment.

-

Acquisition Parameters:

-

Use an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE).

-

Set a long relaxation delay (d1) of at least 5 times the longest T₁ of the carbons being quantified. If T₁ values are unknown, they can be measured using an inversion-recovery experiment.[1]

-

Set the number of scans to achieve a high signal-to-noise ratio for accurate integration.[1]

-

-

Data Processing:

-

Process the data as in the standard protocol.

-

Carefully integrate the signals of interest. The integration regions should be consistent for all peaks being compared.

-

Conclusion

The NMR spectral interpretation of 1-Bromobenzene-¹³C₆ provides a powerful demonstration of the utility of isotopic labeling in structural elucidation. The emergence of complex ¹³C-¹³C and ¹H-¹³C coupling patterns, which are absent in the unlabeled compound, allows for a detailed mapping of the molecular connectivity. This in-depth guide serves as a valuable resource for researchers and professionals in understanding and utilizing the rich information content of NMR spectra from fully ¹³C-labeled aromatic compounds.

References

An In-depth Technical Guide to the Mass Spectrum of 1-Bromobenzene-¹³C₆

This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrum of 1-Bromobenzene-¹³C₆, a critical isotopically labeled compound used in various research applications, including as an internal standard in quantitative mass spectrometry-based studies. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and quantification.

Introduction

1-Bromobenzene-¹³C₆ is a stable isotope-labeled analog of bromobenzene (B47551) where all six carbon atoms in the benzene (B151609) ring are the heavy isotope, ¹³C. This isotopic labeling is invaluable for tracer studies and as an internal standard in quantitative analyses, as it is chemically identical to the unlabeled compound but can be distinguished by its mass in a mass spectrometer. Understanding its mass spectrum and fragmentation pattern is essential for its effective use.

The mass spectrum of a compound provides a unique fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions produced upon ionization. For 1-Bromobenzene, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), adds a characteristic isotopic pattern to the spectrum.

Predicted Mass Spectrum and Fragmentation

Key Features of the Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peaks are the most informative for determining the molecular weight. Due to the two isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance, two molecular ion peaks of roughly equal intensity will be observed.[4][5]

-

The molecular weight of the phenyl group in the labeled compound is (6 * 13.00335) + (5 * 1.00783) = 83.05305 amu.

-

The monoisotopic mass of 1-Bromobenzene-¹³C₆ containing ⁷⁹Br is 83.05305 + 78.91834 = 161.97139 Da.

-

The monoisotopic mass of 1-Bromobenzene-¹³C₆ containing ⁸¹Br is 83.05305 + 80.91629 = 163.96934 Da.

-

Therefore, we expect to see two molecular ion peaks at m/z 162 and m/z 164 . These are often referred to as the M⁺ and M+2 peaks, respectively.

-

-

Base Peak and Major Fragmentation: In the mass spectrum of unlabeled bromobenzene, the most abundant peak (base peak) is often the phenyl cation ([C₆H₅]⁺) at m/z 77, which results from the loss of the bromine atom.[1][2]

-

For 1-Bromobenzene-¹³C₆, the loss of a bromine atom will result in the formation of the [¹³C₆H₅]⁺ cation.

-

The mass of this fragment will be (6 * 13.00335) + (5 * 1.00783) = 83.05305 Da.

-

Thus, a prominent peak is expected at m/z 83 .

-

Data Presentation

The anticipated quantitative data for the key ions in the mass spectrum of 1-Bromobenzene-¹³C₆ is summarized in the table below.

| Ion | Description | Calculated m/z | Predicted Relative Abundance |

| [¹³C₆H₅⁷⁹Br]⁺ | Molecular ion (M⁺) with ⁷⁹Br | 162 | High (approx. 1:1 with M+2) |

| [¹³C₆H₅⁸¹Br]⁺ | Molecular ion (M+2) with ⁸¹Br | 164 | High (approx. 1:1 with M⁺) |

| [¹³C₆H₅]⁺ | Phenyl cation fragment (loss of Br) | 83 | High (likely the base peak) |

| [¹³C₄H₃]⁺ | Loss of C₂H₂ from the phenyl cation | 59 | Moderate |

Note: Relative abundances are predictions based on the typical fragmentation of bromobenzene and may vary depending on the experimental conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized experimental protocol for obtaining the mass spectrum of 1-Bromobenzene-¹³C₆ using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Objective: To acquire the electron ionization mass spectrum of 1-Bromobenzene-¹³C₆.

Materials and Instrumentation:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

1-Bromobenzene-¹³C₆ standard

-

Suitable solvent (e.g., dichloromethane (B109758) or hexane)

-

Microsyringe for sample injection

Methodology:

-

Sample Preparation: Prepare a dilute solution of 1-Bromobenzene-¹³C₆ (e.g., 100 µg/mL) in a volatile solvent like dichloromethane.

-

GC Conditions:

-

Injection Port: Set the injector temperature to 250°C.

-

Injection Volume: Inject 1 µL of the sample solution.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10°C/min to 200°C.

-

Final hold: Hold at 200°C for 2 minutes.

-

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: Set a solvent delay of 3 minutes to prevent filament damage from the solvent peak.

-

Transfer Line Temperature: 280°C.

-

-

Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

Identify the chromatographic peak corresponding to 1-Bromobenzene-¹³C₆.

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peaks and major fragment ions.

-

Compare the obtained spectrum with the predicted fragmentation pattern.

-

Visualizations

Fragmentation Pathway of 1-Bromobenzene-¹³C₆

Caption: Fragmentation pathway of 1-Bromobenzene-¹³C₆ in EI-MS.

Experimental Workflow for GC-MS Analysis

References

1-Bromobenzene-13C6 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of 1-Bromobenzene-¹³C₆

For researchers, scientists, and drug development professionals utilizing isotopically labeled compounds, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides an in-depth overview of the safety data and handling precautions for 1-Bromobenzene-¹³C₆, a stable isotope-labeled building block used in the synthesis of ¹³C₆-labeled naphthalenes and polychlorinated biphenyls[1]. While stable isotopes do not pose a radiological threat, the chemical properties of the parent compound dictate the necessary safety measures[2].

Hazard Identification and Classification

1-Bromobenzene-¹³C₆ shares the same hazard profile as its unlabeled counterpart. It is classified as a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects[3][4][5][6].

GHS Hazard Statements:

Signal Word: Warning[5]

Hazard Pictograms:

Quantitative Data Summary

The following tables summarize the key quantitative data for 1-Bromobenzene-¹³C₆ and its unlabeled analogue. The properties of the unlabeled compound are a reliable proxy for the stable isotope-labeled version[2].

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | ¹³C₆H₅Br | [1][6] |

| Molecular Weight | 162.96 g/mol | [5][6][7] |

| Appearance | Clear, colorless liquid | [1][8] |

| Odor | Aromatic, pungent | [8][9][10] |

| Melting Point | -31 °C | [9][10][11] |

| Boiling Point | 156 °C | [10][11] |

| Density | 1.491 g/mL at 25 °C | [10] |

| Vapor Density | 5.41 | [9][11][12] |

| Vapor Pressure | 3.3 mmHg @ 20 °C | [9] |

| Flash Point | 51 °C (124 °F) | [8][10] |

| Autoignition Temperature | 566 °C (1050.8 °F) | [13] |

| Solubility | Insoluble in water. Soluble in methanol, ethanol, DMF, DMSO, diethyl ether, chloroform, and benzene. | [1][8][9][10] |

Table 2: Toxicological Information (for unlabeled Bromobenzene)

| Route of Exposure | Value | Species | Source |

| Oral LD50 | 2699 mg/kg | Rat | [11] |

| Inhalation LC50 | 20411 mg/m³ | Rat | [11] |

Note: The chemical, physical, and toxicological properties of 1-Bromobenzene-¹³C₆ have not been thoroughly investigated. The data for the unlabeled compound should be used for safety assessments[14].

Table 3: Exposure Controls and Personal Protective Equipment (PPE)

| Control Parameter | Recommendation | Source |

| Engineering Controls | Work in a well-ventilated area or a chemical fume hood. Provide emergency eye wash fountains and safety showers. | [2][3][9][13] |

| Eye/Face Protection | Safety glasses with side shields or chemical goggles. A face shield may be necessary. | [2][3][14] |

| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Viton). Inspect gloves before use. | [2][3][4] |

| Skin and Body Protection | Lab coat, protective clothing. Flame-retardant antistatic clothing is recommended. | [2][3][14] |

| Respiratory Protection | In case of inadequate ventilation or risk of aerosolization, use an approved supplied-air respirator. | [3][9] |

Detailed Protocol for Safe Handling and Storage

Adherence to a strict experimental protocol is essential to ensure personnel safety and data integrity.

3.1. Pre-Handling Preparations

-

Training: Ensure all personnel are trained on the potential hazards and safe handling procedures for flammable and irritant chemicals[2].

-

SOP Review: Read and understand the Standard Operating Procedures (SOPs) and the Safety Data Sheet (SDS) before commencing work[2].

-

Area Designation: Designate a specific area for handling 1-Bromobenzene-¹³C₆ to prevent cross-contamination[2].

-

Engineering Controls Check: Verify that the fume hood and ventilation systems are functioning correctly. Ensure safety showers and eyewash stations are accessible and operational[9].

-

PPE Assembly: Gather all necessary PPE as specified in Table 3.

3.2. Handling Procedures

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can be an ignition source[4][9][11].

-

Environment: Use only in a well-ventilated area, preferably a chemical fume hood[3][9]. Keep away from heat, sparks, open flames, and other ignition sources[3][4][14].

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory or when handling the compound[2][3]. Avoid contact with skin, eyes, and clothing[3][9]. Do not inhale vapors or mists[3][14].

-

Weighing: When weighing, do so in a draft-shielded balance or a fume hood to prevent aerosolization[2].

-

Post-Handling: Wash hands and other exposed areas with mild soap and water thoroughly after handling, before breaks, and at the end of the workday[2][3][9]. Contaminated clothing should be removed and washed before reuse[3][9].

3.3. Storage

-

Conditions: Store in a cool, dry, well-ventilated place away from light and moisture[3][6][11]. The recommended storage temperature is room temperature[3][6].

-

Container: Keep the container tightly closed and sealed until ready for use[3][11][14]. Containers that have been opened must be carefully resealed and kept upright to prevent leakage[14].

-

Compatibility: Store away from strong oxidizing agents[10][11].

3.4. Spill and Emergency Procedures

-

Spill Response:

-

Evacuate the area and remove all sources of ignition[3][14].

-

Wear appropriate PPE, including respiratory protection[3][9].

-

Contain the spill using inert absorbent material (e.g., sand, diatomaceous earth)[4][9].

-

Collect the absorbed material into a sealed container for disposal[11][14].

-

Prevent the spill from reaching drains, sewers, or waterways[4][9][14].

-

-

First Aid:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[13][14].

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention[9][13][14].

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Get medical attention[13].

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician[13][14].

-

3.5. Disposal Waste containing 1-Bromobenzene-¹³C₆ should be handled as hazardous chemical waste. Dispose of contents and containers in accordance with all local, state, and federal regulations[2][11].

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of 1-Bromobenzene-¹³C₆.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. isotope.com [isotope.com]

- 4. pentachemicals.eu [pentachemicals.eu]

- 5. Benzene-13C6, bromo- | C6H5Br | CID 11298139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Bromobenzene (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-871-0.5 [isotope.com]

- 7. 1-Bromobenzene-13C6 | TRC-B680148-100MG | LGC Standards [lgcstandards.com]

- 8. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. Bromobenzene CAS#: 108-86-1 [m.chemicalbook.com]

- 11. msjc-keenan.newlook.safeschoolssds.com [msjc-keenan.newlook.safeschoolssds.com]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. home.miracosta.edu [home.miracosta.edu]

- 14. gustavus.edu [gustavus.edu]

A Technical Guide to High-Purity 1-Bromobenzene-¹³C₆ for Researchers and Drug Development Professionals

Introduction

1-Bromobenzene-¹³C₆ is a stable isotope-labeled compound that serves as a critical building block and analytical tool in modern pharmaceutical research and development. Its incorporation of six carbon-13 atoms provides a distinct mass shift, making it invaluable for tracing metabolic pathways, elucidating reaction mechanisms, and serving as an internal standard for quantitative mass spectrometry. This technical guide provides an in-depth overview of the commercial suppliers, key applications, and experimental protocols relevant to the use of high-purity 1-Bromobenzene-¹³C₆.

Commercial Suppliers and Product Specifications

A variety of chemical suppliers offer high-purity 1-Bromobenzene-¹³C₆. The choice of supplier often depends on the required isotopic purity, chemical purity, available quantities, and the specific documentation provided. Below is a summary of offerings from prominent commercial suppliers.

| Supplier | Product/Catalog Number | Isotopic Purity | Chemical Purity | Available Formats | CAS Number |

| Sigma-Aldrich (Merck) | 488232 | 99 atom % ¹³C | 99% (CP) | Neat Liquid | 112630-77-0[1] |

| Cambridge Isotope Laboratories, Inc. | CLM-871 | 99% | ≥98% | Neat Liquid (0.5 g) | 112630-77-0[2] |

| LGC Standards (TRC) | TRC-B680148 | Not specified | Not specified | Neat | 112630-77-0[3] |

| Cayman Chemical | 30524 | Not specified | ≥98% | Liquid | 112630-77-0[4][5] |

| Santa Cruz Biotechnology, Inc. | sc-277649 | Not specified | Not specified | Not specified | 112630-77-0[6] |

Core Applications in Drug Development

High-purity 1-Bromobenzene-¹³C₆ is primarily utilized in two key areas of drug development: as a precursor in the synthesis of ¹³C-labeled drug analogues and as an internal standard in bioanalytical studies.

Synthesis of ¹³C-Labeled Drug Analogues

The introduction of a stable isotope label into a drug molecule is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. 1-Bromobenzene-¹³C₆ serves as a versatile starting material for incorporating a ¹³C₆-phenyl group into a wide range of organic molecules. This is frequently achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

A notable example is the synthesis of [¹³C₆]-Ibrutinib, a targeted therapy for certain cancers. In this synthesis, 1-Bromobenzene-¹³C₆ is a key building block introduced in the final stages of the reaction sequence.[7]

Internal Standard for Quantitative Bioanalysis

In quantitative bioanalysis, particularly liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are the gold standard for achieving accurate and precise results. An ideal internal standard should have physicochemical properties nearly identical to the analyte to compensate for variations in sample preparation, chromatography, and ionization.[8] 1-Bromobenzene-¹³C₆ can be used to synthesize the ¹³C-labeled version of a drug containing a phenyl group, which then serves as the perfect internal standard for quantifying the unlabeled drug in biological matrices like plasma and urine.[9]

Experimental Protocols

The following are detailed methodologies for the key applications of 1-Bromobenzene-¹³C₆.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 1-Bromobenzene-¹³C₆ with an arylboronic acid.

Materials:

-

1-Bromobenzene-¹³C₆ (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., a mixture of toluene (B28343) and water, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask, add 1-Bromobenzene-¹³C₆ (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02 mmol), and the base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the ¹³C₆-labeled biaryl product.

Protocol 2: Use as an Internal Standard in LC-MS Bioanalysis

This protocol outlines the general workflow for using a ¹³C₆-labeled drug analogue (synthesized from 1-Bromobenzene-¹³C₆) as an internal standard for the quantification of the unlabeled drug in a biological matrix.

Materials:

-

Biological matrix samples (e.g., plasma, urine)

-

Unlabeled drug analyte

-

¹³C₆-labeled internal standard (IS)

-

Protein precipitation solvent (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

LC-MS system

Procedure:

-

Preparation of Stock and Working Solutions: Prepare stock solutions of the analyte and the IS in a suitable organic solvent (e.g., methanol). From these, prepare working solutions at appropriate concentrations.

-

Sample Preparation (Protein Precipitation):

-

To a microcentrifuge tube containing a small volume of the biological matrix sample (e.g., 100 µL), add a fixed amount of the IS working solution.

-

Add a larger volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile).

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS analysis.

-

-

LC-MS Analysis:

-

Inject a small volume of the prepared sample onto the LC-MS system.

-

Perform chromatographic separation using a suitable column and mobile phase gradient.

-

Detect the analyte and the IS using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Calculate the peak area ratio of the analyte to the IS.

-

Construct a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations

The following diagrams illustrate the key processes described in this guide.

References

- 1. Bromobenzene-13C6 13C 99atom 112630-77-0 [sigmaaldrich.com]

- 2. Bromobenzene (¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-871-0.5 [isotope.com]

- 3. 1-Bromobenzene-13C6 | TRC-B680148-100MG | LGC Standards [lgcstandards.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. scbt.com [scbt.com]

- 7. Synthesis of [13 C6 ]-ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1-Bromobenzene-¹³C₆ in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromobenzene-¹³C₆, a stable isotope-labeled compound crucial for a variety of applications in scientific research, including as a standard in mass spectrometry-based studies. Understanding its solubility is paramount for accurate experimental design, formulation, and interpretation of results.

Core Principles of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like."[1] This means that substances with similar polarities tend to be soluble in one another. 1-Bromobenzene-¹³C₆, like its non-labeled counterpart, is a relatively nonpolar, aromatic compound.[1] Consequently, it exhibits poor solubility in polar solvents such as water but is readily soluble in many organic solvents.[1][2][3] The isotopic substitution of ¹²C with ¹³C does not significantly alter the physicochemical properties, including solubility, of the molecule. Therefore, the solubility data for bromobenzene (B47551) can be considered a reliable proxy for 1-Bromobenzene-¹³C₆.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for 1-Bromobenzene-¹³C₆ and its non-labeled analogue, bromobenzene.

Table 1: Quantitative Solubility of 1-Bromobenzene-¹³C₆

| Solvent | Solubility | Temperature (°C) |

| Dimethylformamide (DMF) | 30 mg/mL[4] | Not Specified |

| Dimethyl sulfoxide (B87167) (DMSO) | 30 mg/mL[4] | Not Specified |

| Ethanol | 30 mg/mL[4] | Not Specified |

| Ethanol:PBS (pH 7.2) (1:4) | 0.2 mg/mL[4] | Not Specified |

Table 2: Quantitative and Qualitative Solubility of Bromobenzene (as a proxy)

| Solvent | Solubility / Miscibility | Temperature (°C) |

| Ethanol | 10.4 g/100g | 25 |

| Diethyl Ether | 71.3 g/100g | 25 |

| Benzene | Miscible[2] | Not Specified |

| Chloroform | Miscible | Not Specified |

| Carbon Tetrachloride | Miscible[2] | Not Specified |

| Acetone | Soluble[1] | Not Specified |

| Petroleum Hydrocarbons | Miscible | Not Specified |

| Water | Insoluble (0.045 g/100g ) | 30 |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a compound like 1-Bromobenzene-¹³C₆. These protocols are based on standard laboratory practices.[5][6]

Method 1: Visual Assessment of Solubility (Qualitative)

This method is suitable for a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

1-Bromobenzene-¹³C₆

-

A selection of organic solvents (e.g., ethanol, acetone, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 1 mL of the chosen solvent to a clean, dry test tube.

-

Add a small, pre-weighed amount (e.g., 1-5 mg) of 1-Bromobenzene-¹³C₆ to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 60 seconds.[5]

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations. For liquid solutes, miscibility is determined by the presence of a single liquid phase after mixing.[5]

Method 2: Saturated Solution Method (Quantitative)

This method provides a quantitative measure of solubility by creating a saturated solution and then determining the concentration of the solute.

Materials:

-

1-Bromobenzene-¹³C₆

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Constant temperature shaker or rotator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

Procedure:

-

Add an excess amount of 1-Bromobenzene-¹³C₆ to a known volume of the solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The rate of dissolution decreases as the solution approaches saturation.[7]

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC or GC method to determine the concentration of 1-Bromobenzene-¹³C₆.

-

Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or g/100g ).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of 1-Bromobenzene-¹³C₆.

Caption: Workflow for Solubility Determination of 1-Bromobenzene-¹³C₆.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. chembk.com [chembk.com]

- 3. Bromobenzene - Aromatic Compounds - Global Chemical Supplier_Methyl Bromide Manufacturer_Pharmaceutical Intermediates-Sunrise Group [sunrisechemical.com]

- 4. caymanchem.com [caymanchem.com]

- 5. chem.ws [chem.ws]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. quora.com [quora.com]

Navigating Isotopic Labeling: A Technical Guide to the Theoretical and Experimental Mass of 1-Bromobenzene-¹³C₆

For Immediate Release

In the landscape of modern scientific research, particularly in the fields of drug metabolism, mechanistic pathway analysis, and quantitative proteomics, isotopically labeled compounds are indispensable tools. 1-Bromobenzene-¹³C₆, a stable isotope-labeled analog of bromobenzene, serves as a critical internal standard and tracer. Its utility is fundamentally linked to its distinct mass, which allows it to be differentiated from its unlabeled counterpart. This technical guide provides an in-depth analysis of the theoretical versus the experimentally determined mass of 1-Bromobenzene-¹³C₆, offering researchers, scientists, and drug development professionals a core understanding of this key analytical parameter.

Core Concepts: Theoretical vs. Experimental Mass

The theoretical mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. In contrast, the experimental mass is determined through analytical techniques, most commonly high-resolution mass spectrometry (HRMS). The close agreement between the theoretical and a precisely measured experimental mass is a cornerstone of chemical identification and structural verification.

Mass Data of 1-Bromobenzene-¹³C₆

The precise mass of 1-Bromobenzene-¹³C₆ is a defining characteristic for its application. Below is a summary of its theoretical and a representative experimental mass.

| Parameter | Value | Source |

| Theoretical Mass (Molecular Weight) | 162.96 g/mol | Calculated |

| Theoretical Monoisotopic Mass | 161.97759 Da | Calculated |

| Representative Experimental Mass | 161.9776 Da (Hypothetical*) | High-Resolution Mass Spectrometry |

*It is important to note that a specific experimental mass from a peer-reviewed study was not available at the time of this writing. The provided experimental value is a hypothetical, yet realistic, representation of what would be expected from a high-resolution mass spectrometry experiment, reflecting the theoretical monoisotopic mass.

Experimental Protocol: Determination of Experimental Mass via High-Resolution Mass Spectrometry

The experimental determination of the exact mass of 1-Bromobenzene-¹³C₆ is typically achieved using high-resolution mass spectrometry. The following is a generalized protocol that outlines the key steps in this process.

Objective: To determine the accurate experimental mass of 1-Bromobenzene-¹³C₆.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

Materials:

-

1-Bromobenzene-¹³C₆ sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Calibration standard appropriate for the mass range of the analyte

Procedure:

-

Sample Preparation: A dilute solution of the 1-Bromobenzene-¹³C₆ sample is prepared in a high-purity solvent. The concentration is optimized to produce a stable and sufficient ion signal without causing detector saturation.

-

Instrument Calibration: The mass spectrometer is calibrated using a known calibration standard. This step is crucial for ensuring high mass accuracy.

-

Ionization: The prepared sample solution is introduced into the ionization source of the mass spectrometer. The choice of ionization technique (e.g., ESI, APCI) will depend on the polarity and volatility of the analyte. For 1-Bromobenzene-¹³C₆, APCI in positive or negative ion mode could be suitable.

-

Mass Analysis: The ions generated in the source are guided into the mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z). The high-resolution capabilities of the instrument allow for the separation of ions with very small mass differences.

-

Data Acquisition: The detector records the abundance of ions at each m/z value, generating a high-resolution mass spectrum.

-

Data Processing: The acquired data is processed using specialized software. The software identifies the peak corresponding to the molecular ion of 1-Bromobenzene-¹³C₆ and determines its exact m/z value.

Logical Workflow for Mass Comparison

The process of comparing the theoretical and experimental mass of a compound follows a logical workflow, which is visualized in the diagram below.

storage and stability of 1-Bromobenzene-13C6

An in-depth technical guide on the storage and stability of 1-Bromobenzene-¹³C₆, designed for researchers, scientists, and drug development professionals. This document provides detailed information on best practices for handling and storage to ensure the compound's isotopic and chemical integrity.

Core Principles of Storage and Stability

1-Bromobenzene-¹³C₆ is a stable, non-radioactive, isotopically labeled compound.[1] Its stability is primarily influenced by environmental factors such as temperature, light, and moisture, as well as its handling.[2] While chemically similar to its unlabeled counterpart, the high value and specific application of this reagent in quantitative analysis and as a synthetic building block necessitate stringent storage and handling protocols to maintain its purity and isotopic enrichment.[3][4]

The material is generally stable under normal ambient and anticipated storage and handling conditions.[5][6][7][8] However, as a flammable liquid and vapor, precautions must be taken to avoid heat, sparks, open flames, and other ignition sources.[5][6][7][8][9][10][11]

Recommended Storage Conditions and Handling

Proper storage is critical for maximizing the shelf life and ensuring the integrity of 1-Bromobenzene-¹³C₆. The compound is supplied as a neat liquid.[3][12] Recommendations from various suppliers differ slightly, primarily concerning long-term storage temperature.

Data Presentation: Storage and Stability Parameters

| Parameter | Recommendation | Rationale & Notes |

| Storage Temperature | Long-term (≥ 2 years): -20°C[3] Short-term: Room Temperature (15–25°C)[6][7][12][13] | Lower temperatures slow down potential degradation reactions, ensuring long-term stability.[2] Room temperature storage is adequate for routine use, as the compound is chemically stable under standard ambient conditions. |

| Light Exposure | Store away from light in an opaque or amber container.[13] | To prevent potential photochemical degradation, which can affect aromatic compounds.[2] |

| Moisture/Humidity | Keep container tightly closed in a dry, well-ventilated place.[6][7][9][10][13][14] | To prevent atmospheric moisture from entering, which could potentially hydrolyze or introduce contaminants. |

| Atmosphere | Standard atmosphere is generally acceptable. For highly sensitive applications, storing under an inert atmosphere (e.g., Argon, Nitrogen) can provide additional protection. | While not explicitly required by most suppliers for this compound, it is a best practice for high-purity organic reagents to prevent oxidation.[2] |

| Purity | ≥98% or ≥99% atom ¹³C | The high isotopic enrichment is critical for its use as an internal standard or in tracer studies.[3][12] |

| Stability/Shelf Life | ≥ 2 years when stored at -20°C.[3] Stable under recommended storage conditions.[8] | Adherence to recommended storage conditions is key to achieving the stated shelf life. |

| Incompatible Materials | Strong oxidizing agents, alkali metals, alkaline earth metals.[5][7][10] | Violent reactions can occur with these materials.[5][7] |

Experimental Protocols

While specific stability studies for 1-Bromobenzene-¹³C₆ are proprietary to the manufacturers, a general protocol for assessing the purity and stability of an isotopically labeled standard is provided below. This protocol is based on standard analytical chemistry practices.

Protocol: Purity and Stability Assessment via HPLC-MS

Objective: To determine the chemical purity of 1-Bromobenzene-¹³C₆ and assess its stability over time under defined storage conditions.

Materials:

-

1-Bromobenzene-¹³C₆ sample

-

HPLC-grade solvents (e.g., Acetonitrile, Methanol, Water)

-

High-resolution mass spectrometer (HRMS) coupled with an HPLC system

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

-

Amber glass HPLC vials with septa caps

-

Climate-controlled stability chambers

Methodology:

-

Initial Purity Assessment (Time Zero):

-

Stock Solution Preparation: Allow the 1-Bromobenzene-¹³C₆ container to equilibrate to room temperature before opening to prevent condensation.[2] Accurately weigh a small amount of the neat liquid and dissolve it in a suitable solvent (e.g., Methanol) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1 µg/mL) from the stock solution for analysis.

-

HPLC-MS Analysis: Analyze the working solution using an appropriate HPLC method (e.g., C18 column with a gradient of water and acetonitrile). Monitor the mass spectrometer for the exact mass of 1-Bromobenzene-¹³C₆ and its unlabeled counterpart.

-

Data Evaluation: Determine the chemical purity by integrating the peak area of the parent compound relative to any impurity peaks. Confirm isotopic purity by examining the mass spectrum for the presence of the unlabeled (M+0) ion.

-

-

Accelerated Stability Study:

-

Sample Preparation: Aliquot the neat material into several sealed amber glass vials.

-

Storage Conditions: Place the vials in a stability chamber set to accelerated conditions (e.g., 40°C with 75% relative humidity).[2]

-

Time Points: Pull samples at predetermined intervals (e.g., 1, 2, 4, and 8 weeks).

-

Analysis: At each time point, prepare and analyze a sample as described in the "Initial Purity Assessment" section.

-

Evaluation: Compare the purity at each time point to the initial (Time Zero) result. A significant decrease in purity indicates degradation. Identify any major degradation products by their mass-to-charge ratio.

-

Visualization of Handling Workflow

The following diagram illustrates the recommended workflow for handling 1-Bromobenzene-¹³C₆ from receipt to long-term storage to ensure its stability and purity are maintained.

Caption: Logical workflow for proper handling of 1-Bromobenzene-¹³C₆.

Safety and Disposal

1-Bromobenzene-¹³C₆ should be handled with the same precautions as unlabeled bromobenzene.

-

Hazards: It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects.[6][11] Inhalation of high concentrations may cause central nervous system effects, and chronic exposure may affect the liver.[9]

-

Handling: Work in a well-ventilated area, such as a fume hood.[5][13] Use spark-proof tools and ground equipment to prevent static discharge.[9][10] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][14]

-

Spills: In case of a spill, remove all sources of ignition, ventilate the area, and absorb the liquid with an inert material.[9][10]

-

Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations for hazardous waste.[14] Since the ¹³C isotope is stable and not radioactive, no special precautions for radioactivity are needed.[1]

References

- 1. moravek.com [moravek.com]

- 2. benchchem.com [benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. carlroth.com [carlroth.com]

- 6. carlroth.com [carlroth.com]

- 7. carlroth.com [carlroth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]